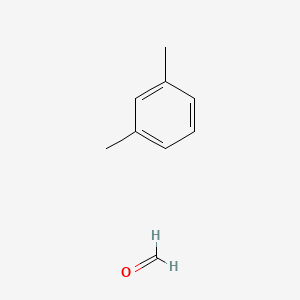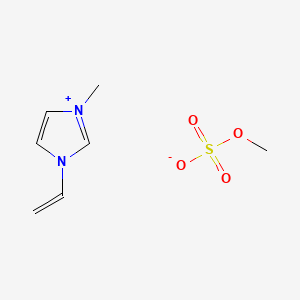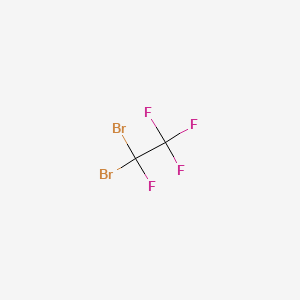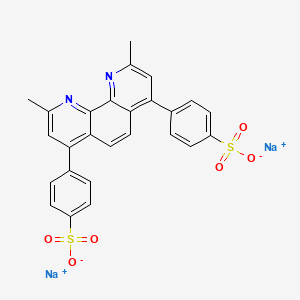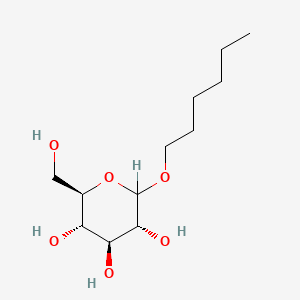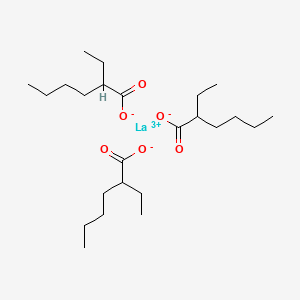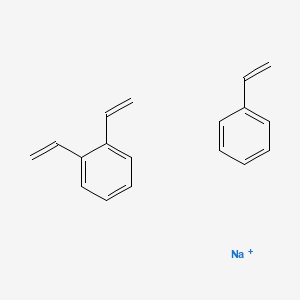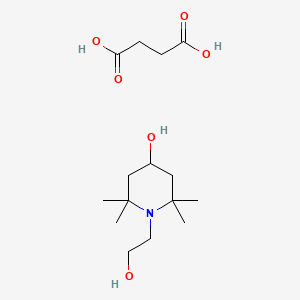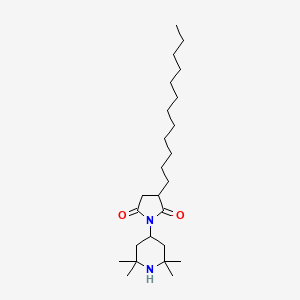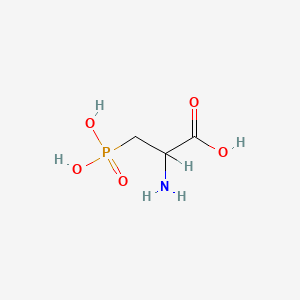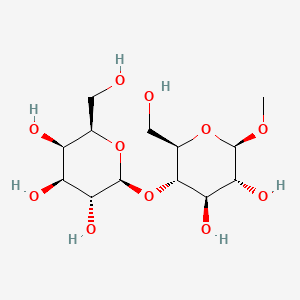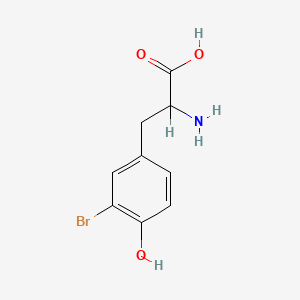
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity Assays
The ABTS/PP decolorization assay, involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals, is a widely used method to assess antioxidant capacity. The specificity of the reaction pathway for certain antioxidants and its implications for accurately comparing antioxidant capabilities highlight the complexity of utilizing this assay across different antioxidant systems. This approach has been critically evaluated for its ability to measure the total antioxidant capacity, emphasizing the need for further exploration of its application and relevance to tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Removal of Persistent Organic Pollutants
The review on the contamination and removal of sulfamethoxazole, a persistent organic pollutant, using cleaner techniques like adsorption and advanced oxidation processes highlights the ongoing challenges and technological advances in addressing environmental contamination. This work underscores the importance of developing sustainable and cost-effective removal technologies to mitigate the impact of such pollutants on ecosystems (Prasannamedha et al., 2020).
Synthesis and Biological Applications of Thiazolidines
Thiazolidines, containing sulfur and nitrogen in their structure, exhibit a broad range of biological properties, including anticancer, antimicrobial, and antioxidant activities. This review article discusses the synthetic approaches, pharmacological activities, and the potential of thiazolidine derivatives in drug development, highlighting their therapeutic and pharmaceutical significance (Sahiba et al., 2020).
Environmentally Friendly Electrolyte for Industrial Cleaning
Sulfamic acid, an environmentally friendly alternative to more hazardous acids, is utilized for industrial cleaning and corrosion inhibition. This mini-review discusses its applications and advantages over traditional cleaning agents, emphasizing its role in promoting safer industrial practices (Verma & Quraishi, 2022).
properties
CAS RN |
971-74-4 |
|---|---|
Product Name |
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid |
Molecular Formula |
C14H21N5O6S |
Molecular Weight |
387.41 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
WFZKRNIMSVDNBU-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Canonical SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



